molecular formula C19H16N2O3S B2432444 methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate CAS No. 672950-62-8

methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate

Cat. No. B2432444
CAS RN: 672950-62-8
M. Wt: 352.41
InChI Key: FVKMKXOCFNPRLF-FMIVXFBMSA-N
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Description

“Methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate” is a chemical compound. It is an ester, similar to methyl benzoate . The compound has a molecular weight of 352.41 .


Synthesis Analysis

The synthesis of this compound could involve several steps. While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve reactions such as nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H16N2O3S/c1-23-18 (22)16-10-7-15 (8-11-16)13-25-19-21-20-17 (24-19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+ . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Esters, such as this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters. They can also be reduced to form alcohols or aldehydes depending on the reducing agent .

It is similar to methyl benzoate, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Scientific Research Applications

In the crystal structure, two tert-butyl groups replace hydrogen atoms at the C2 and C3 positions of the cyclohexadiene ring. Additionally, the electrophilic ester group replaces a hydrogen atom on the benzene ring .

Volatile Component in Fermented Apple Juice

Recent studies have identified the volatile component of methyl benzoate (MBe) from fermented apple juice. While not directly focused on HMS582C11, this information highlights the compound’s potential applications in food science and flavor research .

Catalytic Hydrogenation Property

Although not specific to HMS582C11, understanding its catalytic properties can provide insights into its broader applicability. For instance, the catalytic hydrogenation of methyl benzoate to benzyl aldehyde has been investigated. The interaction between the support material and the metal significantly influences the reduction process .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for this compound were not found, similar compounds have been studied for their anticancer properties . This suggests potential future research directions in the field of medicinal chemistry.

properties

IUPAC Name

methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-23-18(22)16-10-7-15(8-11-16)13-25-19-21-20-17(24-19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKMKXOCFNPRLF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate

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